molecular formula C12H17BrO B14760684 1-Bromo-2-isobutoxy-3,5-dimethylbenzene

1-Bromo-2-isobutoxy-3,5-dimethylbenzene

Cat. No.: B14760684
M. Wt: 257.17 g/mol
InChI Key: QGTZOWFHOYDOJI-UHFFFAOYSA-N
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Description

1-Bromo-2-isobutoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C12H17BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an isobutoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-isobutoxy-3,5-dimethylbenzene typically involves the bromination of 2-isobutoxy-3,5-dimethylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isobutoxy-3,5-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 2-isobutoxy-3,5-dimethylphenol, 2-isobutoxy-3,5-dimethylphenyl ethers, and 2-isobutoxy-3,5-dimethylaniline.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include 2-isobutoxy-3,5-dimethylbenzene.

Scientific Research Applications

1-Bromo-2-isobutoxy-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isobutoxy-3,5-dimethylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

1-Bromo-2-isobutoxy-3,5-dimethylbenzene can be compared with other similar compounds such as:

    1-Bromo-3,5-dimethylbenzene: Lacks the isobutoxy group, leading to different reactivity and applications.

    2-Bromo-1,3-dimethylbenzene: Has a different substitution pattern, affecting its chemical behavior.

    1-Bromo-2-isobutoxybenzene: Lacks the additional methyl groups, resulting in different physical and chemical properties.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-bromo-3,5-dimethyl-2-(2-methylpropoxy)benzene

InChI

InChI=1S/C12H17BrO/c1-8(2)7-14-12-10(4)5-9(3)6-11(12)13/h5-6,8H,7H2,1-4H3

InChI Key

QGTZOWFHOYDOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(C)C)C

Origin of Product

United States

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